4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide 4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 681236-02-2
VCID: VC4199616
InChI: InChI=1S/C21H23N3O5S3/c1-31(26,27)17-10-11-18-19(14-17)30-21(22-18)23-20(25)15-6-8-16(9-7-15)32(28,29)24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H,22,23,25)
SMILES: CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Molecular Formula: C21H23N3O5S3
Molecular Weight: 493.61

4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

CAS No.: 681236-02-2

Cat. No.: VC4199616

Molecular Formula: C21H23N3O5S3

Molecular Weight: 493.61

* For research use only. Not for human or veterinary use.

4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide - 681236-02-2

Specification

CAS No. 681236-02-2
Molecular Formula C21H23N3O5S3
Molecular Weight 493.61
IUPAC Name 4-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C21H23N3O5S3/c1-31(26,27)17-10-11-18-19(14-17)30-21(22-18)23-20(25)15-6-8-16(9-7-15)32(28,29)24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H,22,23,25)
Standard InChI Key QUUAJCSSNNRYLO-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Introduction

4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core attached to a benzo[d]thiazole moiety. It includes an azepane ring and methylsulfonyl groups, which enhance its chemical reactivity and biological activity. The compound's molecular formula is not explicitly detailed in the available literature, but its molecular weight is approximately 493.61 g/mol, similar to related compounds like 3-(azepan-1-ylsulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide.

Mechanism of Action and Biological Activity

Biological ActivityDescription
Mechanism of ActionBinding to enzymes and receptors, modulating biochemical pathways
Potential Therapeutic EffectsInhibition of disease-related enzymes

Research Findings and Applications

Research on compounds like 4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is significant in medicinal chemistry, particularly in drug discovery. The unique combination of azepane and benzo[d]thiazole moieties along with methylsulfonyl groups enhances its reactivity and potential biological activities compared to similar compounds.

Application AreaDescription
Medicinal ChemistryDrug discovery and development
Biological ResearchInvestigation of biochemical pathways and enzyme interactions

Comparison with Similar Compounds

Compounds like (E)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide share structural features and potential applications in medicinal chemistry. These compounds can be synthesized through similar methods involving azepane derivatives and benzamides, and they interact with biological targets such as enzymes or receptors.

CompoundStructural FeaturesBiological Activity
4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamideBenzamide core with benzo[d]thiazole, azepane ring, and methylsulfonyl groupsPotential therapeutic effects through enzyme inhibition
(E)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamideSulfonamide group and thiazole derivativeInteraction with biological targets

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